Cas no 322-78-1 (N-(4-Fluorophenyl)-2-nitroaniline)
N-(4-Fluorophenyl)-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(4-fluorophenyl)-2-nitro-
- 2-(4’-fluoroanilido)nitrobenzene
- 322-78-1
- AKOS008568537
- G42922
- UFHNNTOZYJSSPQ-UHFFFAOYSA-N
- EN300-126245
- MFCD03414600
- SCHEMBL1337891
- N-(4-fluorophenyl)-2-nitroaniline
- Z31201506
- CS-0232081
- N-(4-fluorophenyl)-N-(2-nitrophenyl)amine
- STL480852
- N-(4-Fluorophenyl)-2-nitroaniline
-
- Inchi: 1S/C12H9FN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
- InChI Key: UFHNNTOZYJSSPQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 232.06480570g/mol
- Monoisotopic Mass: 232.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 57.8Ų
N-(4-Fluorophenyl)-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600983-10mg |
N-(4-Fluorophenyl)-2-nitroaniline |
322-78-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600983-50mg |
N-(4-Fluorophenyl)-2-nitroaniline |
322-78-1 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | F600983-100mg |
N-(4-Fluorophenyl)-2-nitroaniline |
322-78-1 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-126245-0.05g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 0.05g |
$86.0 | 2023-05-26 | |
| Enamine | EN300-126245-0.1g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 0.1g |
$129.0 | 2023-05-26 | |
| Enamine | EN300-126245-0.25g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 0.25g |
$183.0 | 2023-05-26 | |
| Enamine | EN300-126245-0.5g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 0.5g |
$342.0 | 2023-05-26 | |
| Enamine | EN300-126245-1.0g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 1g |
$457.0 | 2023-05-26 | |
| Enamine | EN300-126245-2.5g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 2.5g |
$894.0 | 2023-05-26 | |
| Enamine | EN300-126245-5.0g |
N-(4-fluorophenyl)-2-nitroaniline |
322-78-1 | 95% | 5g |
$1322.0 | 2023-05-26 |
N-(4-Fluorophenyl)-2-nitroaniline Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on N-(4-Fluorophenyl)-2-nitroaniline
N-(4-Fluorophenyl)-2-nitroaniline (CAS No. 322-78-1): A Comprehensive Overview
N-(4-Fluorophenyl)-2-nitroaniline (CAS No. 322-78-1) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and material science. This compound, also known as 4-fluoro-N-(2-nitrophenyl)aniline, is characterized by its unique chemical structure, which includes a nitro group and a fluorine-substituted phenyl ring. These functional groups endow the molecule with distinct chemical and physical properties, making it a valuable building block in various synthetic pathways.
The synthesis of N-(4-Fluorophenyl)-2-nitroaniline typically involves the reaction of 4-fluoroaniline with 2-nitrochlorobenzene in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic aromatic substitution, yielding the desired product with high purity and yield. The synthetic route is well-documented in the literature and has been optimized to minimize side reactions and improve efficiency.
In the realm of pharmaceutical research, N-(4-Fluorophenyl)-2-nitroaniline has garnered attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its role in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of N-(4-Fluorophenyl)-2-nitroaniline exhibited potent anti-cancer activity against several human cancer cell lines. The researchers attributed this activity to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival.
Beyond its pharmaceutical applications, N-(4-Fluorophenyl)-2-nitroaniline has also found utility in material science. Its unique electronic properties make it an attractive candidate for the development of advanced materials, such as organic semiconductors and luminescent materials. Research in this area has focused on optimizing the molecular structure to enhance electronic performance and stability. A notable example is a study published in Advanced Materials, which demonstrated that thin films prepared from derivatives of N-(4-Fluorophenyl)-2-nitroaniline exhibited excellent charge transport properties and were suitable for use in organic field-effect transistors (OFETs).
The physical properties of N-(4-Fluorophenyl)-2-nitroaniline are also noteworthy. It is a solid at room temperature with a melting point ranging from 105°C to 107°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solubility characteristics facilitate its use in various synthetic reactions and material processing techniques.
Safety considerations are an essential aspect of working with N-(4-Fluorophenyl)-2-nitroaniline. While it is not classified as a hazardous material under current regulations, appropriate handling precautions should be taken to ensure safe use. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, N-(4-Fluorophenyl)-2-nitroaniline (CAS No. 322-78-1) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to develop new drugs, materials, and technologies. As ongoing research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow even further.
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